molecular formula C17H21ClN2O4S3 B2901067 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole CAS No. 863448-78-6

4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole

Cat. No.: B2901067
CAS No.: 863448-78-6
M. Wt: 449
InChI Key: SVNXDWKLDMLSNG-UHFFFAOYSA-N
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Description

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole features a thiazole core substituted with a 4-chlorophenyl sulfonyl group at position 4, a 3,5-dimethylpiperidin-1-yl moiety at position 5, and a methylsulfonyl group at position 2.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S3/c1-11-8-12(2)10-20(9-11)16-15(19-17(25-16)26(3,21)22)27(23,24)14-6-4-13(18)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNXDWKLDMLSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole core. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfates.

  • Reduction: Formation of sulfides or thioethers.

  • Substitution: Introduction of various functional groups such as nitro, amino, or halogen atoms.

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.

  • Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system under study.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro vs. Methyl Groups

Isostructural Chloro and Fluoro Derivatives

Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) are isostructural, crystallizing in triclinic $ P\bar{1} $ symmetry with planar molecular conformations .

Methyl-Substituted Thiadiazoles

In contrast, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () and (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () highlight the role of methyl groups in modulating crystal packing via C–H···N hydrogen bonds. These interactions differ from sulfonyl-containing compounds, suggesting that electron-withdrawing groups (e.g., sulfonyl) may reduce hydrogen-bonding capacity compared to methyl or sulfanyl substituents .

Heterocyclic Core: Thiazole vs. Thiadiazole Derivatives

Thiazole-Based Compounds

The target compound and analogs share a thiazole core, which is associated with antimicrobial activity in related structures (e.g., compound 4 in ). Thiazoles are known for their metabolic stability and ability to engage in π-π stacking, which may enhance binding to biological targets .

Thiadiazole-Based Compounds

1,3,4-Thiadiazole derivatives, such as those in and , exhibit insecticidal and fungicidal activities due to their planar structures and hydrogen-bonding motifs.

Sulfonyl vs. Sulfanyl Groups

The target compound’s methylsulfonyl and 4-chlorophenylsulfonyl groups are strong electron-withdrawing substituents, likely enhancing oxidative stability and electrophilic reactivity. In contrast, sulfanyl (S–) groups in compounds like 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole () are more nucleophilic, increasing susceptibility to metabolic degradation but enabling disulfide bond formation in biological systems .

Piperidine Moieties and Conformational Effects

The 3,5-dimethylpiperidin-1-yl group in the target compound introduces steric bulk and chiral centers, which may influence receptor binding selectivity. Comparable piperidine derivatives in adopt planar conformations except for perpendicular aryl groups, suggesting flexibility in intermolecular interactions .

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole is a complex organic molecule with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound consists of several key functional groups that contribute to its biological activity:

  • Sulfonyl Group : Known for its ability to participate in hydrogen bonding and enhance solubility.
  • Piperidine Ring : Commonly found in many bioactive molecules, it plays a crucial role in modulating biological interactions.
  • Chlorophenyl Substitution : Enhances lipophilicity and may improve receptor binding affinity.
  • Methylsulfonyl Group : Potentially increases metabolic stability and bioavailability.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymes : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
  • Receptors : The structural components may enhance binding affinity to various receptors, modulating physiological responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. Preliminary studies suggest that the thiazole moiety may also contribute to this effect by disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The presence of the piperidine ring may enhance anti-inflammatory activity, which is supported by studies showing that related compounds can inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study on sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for treating bacterial infections .
  • Research on thiazole derivatives revealed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Sulfonamide AAntibacterial (S. aureus)
Thiazole BAnticancer (HCT-116)
Piperidine CAnti-inflammatory (cytokine inhibition)

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